2-(3-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide
Overview
Description
2-(3-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C20H24N2O3 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.17869263 g/mol and the complexity rating of the compound is 404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemoselective Acetylation in Drug Synthesis
Deepali B Magadum and G. Yadav (2018) investigated the chemoselective monoacetylation of amino groups, a process relevant to the synthesis of compounds similar to 2-(3-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide. Their research focused on optimizing the synthesis process of antimalarial drug intermediates, employing different acyl donors and studying various reaction parameters. The study contributes to the understanding of selective acetylation mechanisms, potentially applicable to the synthesis of related pharmaceutical compounds (Magadum & Yadav, 2018).
Anticancer, Anti-Inflammatory, and Analgesic Activities
P. Rani, D. Pal, R. Hegde, and S. R. Hashim (2014) explored the potential therapeutic applications of 2-(substituted phenoxy) acetamide derivatives, including structures similar to the chemical . Their research revealed that certain derivatives exhibit promising anticancer, anti-inflammatory, and analgesic properties, highlighting the versatility of this chemical scaffold in drug development (Rani et al., 2014).
Optical Properties and Sensing Applications
B. Wannalerse and colleagues (2022) synthesized orcinolic derivatives including structures akin to this compound, investigating their crystal structures, optical properties, and potential as pH indicators. Their work demonstrates the application of such compounds in materials science, particularly in developing new sensors and indicators based on optical properties (Wannalerse et al., 2022).
Antimicrobial Activity
Samreen Gul and colleagues (2017) synthesized a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, evaluating their antimicrobial activity. This research underscores the chemical's potential utility in developing new antimicrobial agents, indicating the broader pharmacological significance of the core structure (Gul et al., 2017).
Mechanism of Action
Target of Action
The primary targets of 2-(3-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
The compound’s interaction with its targets and any resulting changes are subjects of ongoing research .
Biochemical Pathways
As the compound’s targets and mode of action become clearer, the pathways and their downstream effects can be better elucidated .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the proportion of the drug that enters circulation and can have an active effect .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, these effects will be more clearly defined .
Properties
IUPAC Name |
2-(3-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-16-3-2-4-19(13-16)25-15-20(23)21-18-7-5-17(6-8-18)14-22-9-11-24-12-10-22/h2-8,13H,9-12,14-15H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQIGDMQDOWAHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)CN3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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